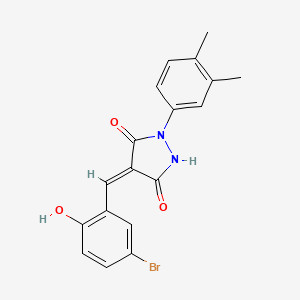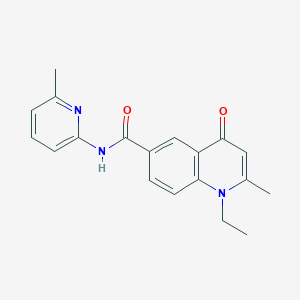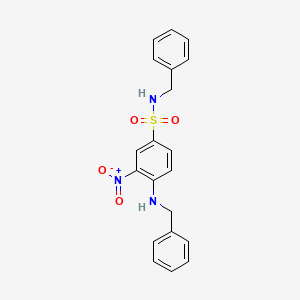
4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-bromo-2-hydroxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, also known as Bromopyruvic acid (BrPA), is a small molecule that has gained attention in the scientific community due to its potential as an anti-cancer agent. BrPA has been shown to have a selective cytotoxic effect on cancer cells, making it an attractive candidate for cancer therapy.
作用机制
BrPA exerts its anti-cancer effects through several mechanisms. It inhibits the activity of key enzymes involved in the Warburg effect, such as hexokinase and lactate dehydrogenase. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to cancer cell death. BrPA has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BrPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing healthy cells. This is likely due to the differences in metabolic pathways between cancer cells and healthy cells. BrPA has also been shown to inhibit the Warburg effect, leading to a decrease in ATP production and an increase in ROS production. This ultimately leads to cancer cell death.
实验室实验的优点和局限性
One advantage of BrPA is its selective cytotoxic effect on cancer cells, making it an attractive candidate for cancer therapy. However, one limitation is its potential toxicity to healthy cells at high concentrations. Additionally, more research is needed to determine the optimal dosage and administration route for BrPA.
未来方向
1. Development of BrPA derivatives with improved efficacy and reduced toxicity.
2. Combination therapy with other anti-cancer agents to enhance the cytotoxic effect of BrPA.
3. Investigation of the potential use of BrPA in other diseases, such as metabolic disorders.
4. Development of BrPA-based imaging agents for cancer diagnosis and monitoring.
5. Investigation of the potential use of BrPA in combination with immunotherapy for cancer treatment.
合成方法
BrPA can be synthesized through several methods, including the reaction of bromoacetic acid with pyruvic acid, or the reaction of bromine with pyruvic acid. However, the most commonly used method involves the reaction of bromopyruvic acid methyl ester with hydrazine hydrate, followed by cyclization with acetic anhydride.
科学研究应用
BrPA has been extensively studied for its potential as an anti-cancer agent. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing healthy cells. BrPA has also been shown to inhibit the Warburg effect, a metabolic pathway that is commonly upregulated in cancer cells. This makes BrPA a promising candidate for cancer therapy.
属性
IUPAC Name |
(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-10-3-5-14(7-11(10)2)21-18(24)15(17(23)20-21)9-12-8-13(19)4-6-16(12)22/h3-9,22H,1-2H3,(H,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNMRYXILIOFKU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)
![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)

![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)

![N'-[(2-phenylcyclopropyl)carbonyl]-2-thiophenecarbohydrazide](/img/structure/B5010230.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide](/img/structure/B5010233.png)

![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)